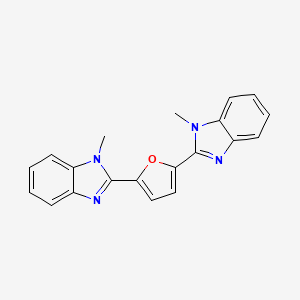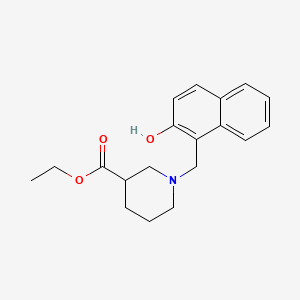
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol is a complex organic compound that belongs to the class of diisocyanates and phenolic esters
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol typically involves the reaction of diisocyanic acid with 4-(p-hydroxybenzyl)-o-cresol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene. The reaction temperature is maintained between 50-70°C to ensure optimal yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to enhance efficiency and scalability. The use of catalysts such as tin or titanium compounds can further improve the reaction rate and yield. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate groups to amines.
Substitution: The phenolic hydroxyl group can participate in substitution reactions, forming ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Amines and related compounds.
Substitution: Ethers and esters of the phenolic hydroxyl group.
科学研究应用
Diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives.
作用机制
The mechanism of action of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-Hydroxybenzoic acid: A phenolic acid with similar structural features but different functional groups.
4-Hydroxybenzyl alcohol: Shares the hydroxybenzyl moiety but lacks the isocyanate groups.
Protocatechuic acid: Another phenolic compound with antioxidant properties.
Uniqueness
This comprehensive overview highlights the significance and versatility of diisocyanic acid, diester with 4-(p-hydroxybenzyl)-o-cresol in various scientific and industrial domains
属性
CAS 编号 |
2761-21-9 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC 名称 |
1-isocyanato-4-[(4-isocyanatophenyl)methyl]-2-methylbenzene |
InChI |
InChI=1S/C16H12N2O2/c1-12-8-14(4-7-16(12)18-11-20)9-13-2-5-15(6-3-13)17-10-19/h2-8H,9H2,1H3 |
InChI 键 |
LWCCXOJTEVAEKM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)CC2=CC=C(C=C2)N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Pentenoic acid, 5-[4-(phenylmethoxy)phenyl]-, ethyl ester, (2E)-](/img/structure/B13752630.png)










